molecular formula BiH3 B104622 Bismuthine CAS No. 18288-22-7

Bismuthine

Cat. No. B104622
CAS RN: 18288-22-7
M. Wt: 212.004 g/mol
InChI Key: BPBOBPIKWGUSQG-UHFFFAOYSA-N
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Description

Bismuthine, also known as bismuthane, is a chemical compound with the formula BiH3 . It is the heaviest analogue of ammonia and is unstable, decomposing to bismuth metal well below 0°C . The compound has only been characterized as a component of a mixture . It is predicted to have a pyramidal structure with H-Bi-H angles of 90° .


Synthesis Analysis

Bismuthine is prepared by the redistribution of methylbismuthine (BiH2Me). The required BiH2Me, which is also thermally unstable, is generated by the reduction of methylbismuth dichloride, BiCl2Me with LiAlH4 . The large-area synthesis method is one of the significant prerequisites for integrating 2D materials into practical applications . The primary methods for the scalable growth of 2D bismuthene are mainly carried out by bottom-up techniques, including CVD, PLD, MBE, etc .


Molecular Structure Analysis

Bismuthine adopts the expected pyramidal structure with H–Bi–H angles of around 90° . The term bismuthine may also refer to a member of the family of organobismuth (III) species having the general formula BiR3, where R is an organic substituent .


Chemical Reactions Analysis

As suggested by the behavior of SbH3, BiH3 is unstable and decomposes to its constituent elements according to the following equation: 2 BiH3 → 3 H2 + 2 Bi (ΔHof (gas) = −278 kJ/mol) .


Physical And Chemical Properties Analysis

Bismuthine is a colorless gas . It is unstable at room temperature, decomposing to bismuth and hydrogen . Bismuth is precipitated as Bi2S3 from slightly acidic solution with H2S . The precipitate is brown black and soluble in strong acids and hot dilute nitric acid .

Scientific Research Applications

Analytical Spectrometry

Bismuthine has been utilized in atomic absorption spectrometry. A study by Kratzer and Dědina (2006) described a modification of the externally heated quartz tube atomizer, enabling in situ trapping of bismuthine. This setup achieved a lossless collection at a high preconcentration ratio, with an efficiency of 100 ± 2.5% (Kratzer & Dědina, 2006).

Cancer Chemo and Radiotherapy

In the field of cancer treatment, bismuth compounds, including bismuthine, have shown potential. Kowalik, Masternak, and Barszcz (2019) discussed the application of bismuth-based compounds in cancer chemo- and radiotherapy. These compounds have been found to inhibit the growth and proliferation of various tumors, including breast, colon, ovarian, and lung cancers (Kowalik, Masternak, & Barszcz, 2019).

Atomic Emission Spectrometry

Nakahara, Nakanishi, and Wasa (1987) developed a method for determining trace concentrations of bismuth using atomic emission spectrometry. This involved the generation of bismuth hydride (bismuthine) and its introduction into an inductively coupled plasma source (Nakahara, Nakanishi, & Wasa, 1987).

Biomedical Applications

Bismuthine and other bismuth compounds have diverse biomedical applications. Keogan and Griffith (2014) highlighted bismuth's use in treating gastrointestinal ailments, its antimicrobial, anti-leishmanial, and anti-cancer properties, and potential medicinal applications of bismuth drugs (Keogan & Griffith, 2014).

Bioinorganic Chemistry

Li and Sun (2012) reviewed the bioinorganic chemistry of bismuth, emphasizing its use in medicine for treating gastrointestinal disorders and its antimicrobial activity. They also discussed the structural characterization of bismuth drugs and their pharmacokinetic pathways (Li & Sun, 2012).

Synthesis and Characterization

Alcantara et al. (2012) described the synthesis and characterization of new 1,2-disubstituted ferrocenyl bismuthines, providing insights into the properties of these compounds and their potential applications (Alcantara et al., 2012).

Safety And Hazards

The low stability of BiH3 precludes significant health effects, it decomposes rapidly well below room temperature . Bismuthine, tribromo- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Bismuth has recently been shown to be able to maneuver between different oxidation states, enabling access to unique redox cycles that can be harnessed in the context of organic synthesis . The successful realization of wafer-scale few- and mono-layer bismuth films builds a solid foundation for the future development of high-performance photonic applications based on bismuthene .

properties

IUPAC Name

bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBOBPIKWGUSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BiH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiH3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171355
Record name Bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.004 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bismuthine

CAS RN

18288-22-7
Record name Bismuthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18288-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bismuthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018288227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISMUTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCH2V0Z37N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuthine

Citations

For This Compound
2,120
Citations
VK Greenacre, W Levason, G Reid - Coordination Chemistry Reviews, 2021 - Elsevier
New findings in the coordination chemistry of neutral stibine and bismuthine ligands are reviewed. The article describes new ligand syntheses, coordination complexes of d-block and p-…
Number of citations: 14 www.sciencedirect.com
W Levason, B Sheikh… - Journal of Coordination …, 1982 - Taylor & Francis
… One way in which the weak donor power of bismuthines may be overcome, and new examples of M-Bi linkages produced is the incorporation of other donor groups into the bismuthine. …
Number of citations: 18 www.tandfonline.com
RE DesEnfants II, JA Gavney Jr, RK Hayashi… - Journal of …, 1990 - Elsevier
In a further exploration of the types of high-nuclearity, mixed metal-(main-group) clusters accessible from the electron-rich [Ni 6 (CO) 12 ] 2- dianion (1), reactions of 1 (a direct …
Number of citations: 43 www.sciencedirect.com
NR Champness, W Levason - Coordination chemistry reviews, 1994 - Elsevier
The synthesis of the common monodentate and bidentate stibines and bismuthines, and of multidentates containing one or more antimony or bismuth donor are briefly reviewed. The …
Number of citations: 133 www.sciencedirect.com
S Yamaguchi, T Shirasaka, K Tamao - Organometallics, 2002 - ACS Publications
Tri(9-anthryl)bismuthines 3 and their difluorobismuth derivatives 4 have been synthesized and their UV−visible absorption spectra have been determined. The change from the …
Number of citations: 19 pubs.acs.org
S Sasaki, K Sutoh, F Murakami… - Journal of the American …, 2002 - ACS Publications
A series of the extremely crowded triarylpnitogens, tris(2,4,6-triisopropylphenyl)phosphine (1), arsine (2), stibine (3), and bismuthine (4), were synthesized by the reaction of 2,4,6-…
Number of citations: 118 pubs.acs.org
J Breidung, W Thiel, D Figgen, H Stoll - The Journal of chemical …, 2004 - pubs.aip.org
The equilibrium structure and the harmonic and anharmonic force fields of BiH 3 are determined by high-level ab initio calculations using a variety of correlation treatments, basis sets, …
Number of citations: 11 pubs.aip.org
H Suzuki, T Murafuji, N Azuma - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… As shown in Scheme 1, compounds 5-7 were synthesized in 40, 32 and 36% yield, respectively, by the reaction of dichloro(4-methylpheny1)bismuthine with the corresponding dilithio …
Number of citations: 59 pubs.rsc.org
AM Preda, WB Schneider, D Schaarschmidt… - Dalton …, 2017 - pubs.rsc.org
Two polymorphs of tris(thienyl)bismuthine Bi(2-C4H3S)3 (1) were isolated upon crystallization from n-hexane at different temperatures. The high temperature form 1-HT crystallized at …
Number of citations: 14 pubs.rsc.org
E Kayahara, H Yamada… - Chemistry–A European …, 2011 - Wiley Online Library
Generation of carbanions from organostibines and organobismuthines through heteroatom–metal exchange reactions was examined from synthetic and mechanistic viewpoints. The …

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